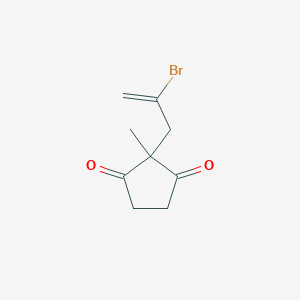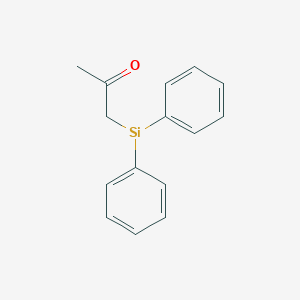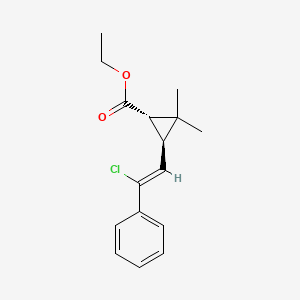chloro-lambda~5~-phosphane CAS No. 133474-11-0](/img/structure/B14270524.png)
[Bis(trimethylsilyl)methylidene](di-tert-butyl)chloro-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is a specialized organophosphorus compound known for its unique structure and reactivity. This compound features a phosphorus atom bonded to a chloro group, two di-tert-butyl groups, and a bis(trimethylsilyl)methylidene group. Its distinct configuration makes it valuable in various chemical reactions and applications, particularly in the field of catalysis and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane typically involves the reaction of di-tert-butylphosphine with a suitable chlorinating agent in the presence of a base. One common method includes the use of phosphorus trichloride (PCl3) and di-tert-butylphosphine in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Industrial methods also emphasize the importance of purification steps, including distillation and recrystallization, to obtain high-purity products.
化学反应分析
Types of Reactions
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction of the phosphorus center can lead to the formation of phosphines or phosphides.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium alkoxides or amines, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products
Substitution: Products include phosphine derivatives with various functional groups replacing the chloro group.
Oxidation: Phosphine oxides or other oxidized phosphorus compounds.
Reduction: Reduced phosphorus species, such as phosphines or phosphides.
科学研究应用
Chemistry
In chemistry, Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is used as a ligand in transition metal catalysis. Its steric and electronic properties make it suitable for stabilizing metal centers and facilitating catalytic cycles in reactions such as cross-coupling and hydrogenation.
Biology
While its direct applications in biology are limited, derivatives of this compound can be used in the synthesis of biologically active molecules. Its role in catalysis can aid in the production of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, the compound’s derivatives may be explored for their potential as therapeutic agents or in drug synthesis. Its ability to form stable complexes with metals can be leveraged in the development of metal-based drugs.
Industry
Industrially, Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is valuable in the production of fine chemicals and polymers. Its use in catalytic processes can enhance the efficiency and selectivity of industrial reactions.
作用机制
The mechanism by which Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric environment. This coordination can activate the metal for catalytic processes, facilitating bond formation and cleavage in various reactions. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalysis.
相似化合物的比较
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but lacks the bis(trimethylsilyl)methylidene group.
Tri-tert-butylphosphine: Contains three tert-butyl groups but no chloro or bis(trimethylsilyl)methylidene groups.
Bis(di-tert-butylphosphino)methane: Features two di-tert-butylphosphino groups but differs in its overall structure and reactivity.
Uniqueness
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is unique due to the presence of the bis(trimethylsilyl)methylidene group, which imparts distinct steric and electronic properties. This uniqueness enhances its ability to stabilize metal centers and participate in a wide range of catalytic processes, making it a versatile and valuable compound in both research and industrial applications.
属性
CAS 编号 |
133474-11-0 |
|---|---|
分子式 |
C15H36ClPSi2 |
分子量 |
339.04 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methylidene-ditert-butyl-chloro-λ5-phosphane |
InChI |
InChI=1S/C15H36ClPSi2/c1-14(2,3)17(16,15(4,5)6)13(18(7,8)9)19(10,11)12/h1-12H3 |
InChI 键 |
WOLQOHXYKLEIEM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(=C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
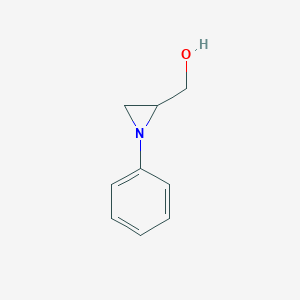
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
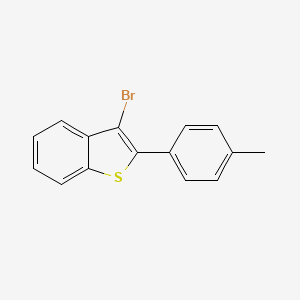

![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
